Hydroxymethyl-(4-chlorophenyl)-sulfone

Description

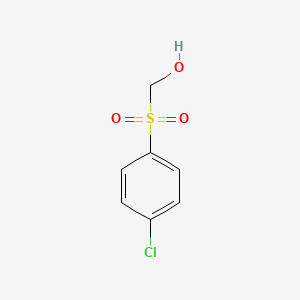

Structure

2D Structure

Properties

Molecular Formula |

C7H7ClO3S |

|---|---|

Molecular Weight |

206.65 g/mol |

IUPAC Name |

(4-chlorophenyl)sulfonylmethanol |

InChI |

InChI=1S/C7H7ClO3S/c8-6-1-3-7(4-2-6)12(10,11)5-9/h1-4,9H,5H2 |

InChI Key |

CTXYGVKEKLXNAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CO)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Hydroxymethyl 4 Chlorophenyl Sulfone and Its Analogues

Established Approaches for Aryl Sulfone Synthesis

The construction of the aryl sulfone backbone is a well-documented field in organic chemistry. Several classical and contemporary methods are available, each with its own set of advantages and limitations. thieme-connect.com These foundational approaches are crucial for the ultimate synthesis of hydroxymethyl-(4-chlorophenyl)-sulfone.

One of the most traditional and widely used methods is the oxidation of corresponding sulfides . organic-chemistry.org This approach typically involves the oxidation of a pre-formed aryl sulfide, such as 4-chlorophenyl methyl sulfide, using a variety of oxidizing agents. Common oxidants include hydrogen peroxide, peroxy acids (like m-chloroperbenzoic acid, m-CPBA), and potassium permanganate (B83412). The reaction proceeds through a sulfoxide (B87167) intermediate, which is then further oxidized to the sulfone. organic-chemistry.org The choice of oxidant and reaction conditions is critical to ensure complete oxidation and to avoid over-oxidation or side reactions on the aromatic ring.

Another cornerstone in aryl sulfone synthesis is the Friedel-Crafts sulfonylation . This electrophilic aromatic substitution reaction involves the reaction of an arene, in this case, chlorobenzene, with a sulfonylating agent, such as 4-chlorobenzenesulfonyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). google.com This method directly installs the sulfonyl group onto the aromatic ring. However, it can be limited by regioselectivity issues and the harsh reaction conditions required.

More modern approaches often involve palladium- or copper-catalyzed cross-coupling reactions . These methods have gained prominence due to their milder reaction conditions and broader substrate scope. A common strategy is the coupling of an aryl halide with a sulfinate salt. For instance, 4-chlorophenylboronic acid can be coupled with a sulfinic acid salt in the presence of a copper catalyst to form the diaryl sulfone. thieme-connect.com Similarly, palladium-catalyzed reactions can effectively couple aryl halides with sulfinates. mdpi.com

Strategies for Introducing the Hydroxymethyl Moiety to Chlorophenyl Sulfones

The introduction of the hydroxymethyl group (-CH₂OH) is a key transformation in the synthesis of the target molecule. This can be achieved either by functionalizing a pre-existing chlorophenyl sulfone or by incorporating the hydroxymethyl group into one of the starting materials.

A plausible and direct strategy involves the reaction of a sulfinate salt with formaldehyde (B43269) . In this approach, a salt of 4-chlorobenzenesulfinic acid, such as sodium 4-chlorophenylsulfinate, can be reacted with formaldehyde. The sulfinate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This reaction would directly form the this compound. While conceptually straightforward, the efficiency of this reaction can be influenced by factors such as the solvent, temperature, and the presence of a catalyst.

Alternatively, a Grignard reaction can be employed. This would involve the preparation of a Grignard reagent from a suitable halo-substituted (4-chlorophenyl)sulfone. Subsequent reaction of this organometallic intermediate with formaldehyde would yield the desired hydroxymethyl derivative. However, the stability of the sulfone group under Grignard reaction conditions needs to be considered.

Another approach is the reduction of a corresponding formyl derivative . If (4-chlorophenyl)sulfonylacetaldehyde or a related carbonyl compound is available, it can be reduced to the primary alcohol using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Catalytic Methods in the Synthesis of Related Hydroxymethyl Sulfones

While specific catalytic methods for the direct synthesis of this compound are not extensively documented, catalytic approaches for the synthesis of related β-hydroxy sulfones are well-established and may offer insights into potential strategies.

For instance, the asymmetric hydrogenation of β-keto sulfones is a powerful method for producing chiral β-hydroxy sulfones. This reaction is often catalyzed by ruthenium or iridium complexes bearing chiral ligands. Although this produces a different isomer (β-hydroxy vs. α-hydroxy), the principle of catalytic reduction of a carbonyl group within a sulfone-containing molecule is relevant.

Furthermore, photocatalysis has emerged as a tool in radical-based synthesis. A photocatalytic approach could potentially be devised to facilitate the coupling of a (4-chlorophenyl)sulfonyl radical with a hydroxymethyl radical source.

Novel Synthetic Pathways and Yield Optimization

Research into novel synthetic pathways for functionalized sulfones is an active area of investigation, driven by the importance of this class of compounds in medicinal chemistry and materials science. iomcworld.com

One area of innovation is the development of C-H functionalization reactions . rsc.orgresearchgate.net These methods aim to directly convert a C-H bond on the aromatic ring of a pre-existing sulfone into a C-C or C-O bond, potentially offering a more atom-economical route to hydroxymethylated derivatives. For example, a directed C-H hydroxymethylation of 4-chlorophenyl methyl sulfone, while challenging, would be a highly efficient synthetic route.

Flow chemistry and microwave-assisted synthesis are also being explored to improve reaction times, yields, and safety profiles for the synthesis of sulfones and their derivatives. These technologies can allow for precise control over reaction parameters, leading to optimized processes.

Yield optimization for the synthesis of this compound would involve a systematic study of reaction conditions for the chosen synthetic route. This could include screening of catalysts, solvents, temperatures, and reactant stoichiometries. For the reaction of sodium 4-chlorophenylsulfinate with formaldehyde, for instance, optimization might involve exploring different phase-transfer catalysts or Lewis acids to enhance the reaction rate and selectivity.

Advanced Spectroscopic Characterization and Structural Elucidation of Hydroxymethyl 4 Chlorophenyl Sulfone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of a molecule's carbon-hydrogen framework. For Hydroxymethyl-(4-chlorophenyl)-sulfone, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 4-chlorophenyl ring would typically appear as two doublets in the downfield region (approximately 7.5-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring. The methylene (B1212753) protons (CH₂) adjacent to the sulfonyl group and the hydroxyl group would likely appear as a singlet further upfield. The hydroxyl (OH) proton signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The 4-chlorophenyl group would display four distinct signals for its aromatic carbons. The carbon atom bonded to the chlorine atom and the carbon atom bonded to the sulfur atom would have characteristic chemical shifts. The methylene carbon (CH₂) of the hydroxymethyl group is expected to appear in the range of 50-70 ppm. nih.gov

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to SO₂) | ~7.8-8.0 | Doublet |

| Aromatic (ortho to Cl) | ~7.5-7.7 | Doublet |

| Methylene (SO₂-CH₂) | ~4.5-5.0 | Singlet |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic (C-SO₂) | ~140-142 |

| Aromatic (C-Cl) | ~138-140 |

| Aromatic (CH, ortho to SO₂) | ~129-131 |

| Aromatic (CH, ortho to Cl) | ~128-130 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands from the sulfonyl (SO₂) group. Two distinct, strong stretching vibrations are expected: one for the asymmetric stretch (around 1350-1300 cm⁻¹) and one for the symmetric stretch (around 1160-1120 cm⁻¹). A very characteristic strong and broad absorption band for the O-H stretching vibration of the hydroxyl group is expected in the region of 3400-3200 cm⁻¹. docbrown.info This broadening is a result of intermolecular hydrogen bonding. docbrown.info Other significant peaks would include C-O stretching (~1050 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and the C-Cl stretching (~750 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the polar sulfonyl and hydroxyl groups would be visible, the non-polar aromatic ring vibrations and the C-S bond stretch would likely produce strong signals in the Raman spectrum.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretch | 3400-3200 | Strong, Broad (IR) |

| Aromatic C-H | Stretch | 3100-3000 | Medium (IR, Raman) |

| SO₂ | Asymmetric Stretch | 1350-1300 | Strong (IR) |

| SO₂ | Symmetric Stretch | 1160-1120 | Strong (IR) |

| C-O | Stretch | ~1050 | Medium (IR) |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound (C₇H₇ClO₃S), the expected monoisotopic mass is approximately 205.98 g/mol .

The mass spectrum would show a molecular ion peak [M]⁺. Due to the natural abundance of the chlorine-37 isotope, a characteristic [M+2]⁺ peak at approximately one-third the intensity of the molecular ion peak would be expected, confirming the presence of one chlorine atom.

The fragmentation pattern would likely involve the initial loss of the hydroxymethyl group (•CH₂OH, mass 31) or a water molecule (H₂O, mass 18). Another probable fragmentation pathway is the cleavage of the C-S bond, leading to the formation of the 4-chlorophenylsulfonyl cation or the 4-chlorophenyl cation.

Expected Key Fragments in the Mass Spectrum

| m/z Value | Possible Fragment Identity |

|---|---|

| ~206/208 | [C₇H₇³⁵ClO₃S]⁺ / [C₇H₇³⁷ClO₃S]⁺ (Molecular Ion) |

| ~175/177 | [C₆H₄³⁵ClSO₂]⁺ / [C₆H₄³⁷ClSO₂]⁺ |

| ~141/143 | [C₆H₄³⁵ClS]⁺ / [C₆H₄³⁷ClS]⁺ |

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystal data for this compound is not available, the expected structural features can be inferred from studies on similar sulfone-containing molecules. researchgate.net

The central sulfur atom would exhibit a tetrahedral geometry, bonded to two oxygen atoms, the carbon of the 4-chlorophenyl ring, and the carbon of the hydroxymethyl group. The O-S-O bond angle is typically in the range of 117-120°, while the C-S-C bond angle (or in this case, C-S-C) is generally around 104-107°. researchgate.net

The presence of the hydroxyl group introduces the possibility of strong intermolecular hydrogen bonding (O-H···O=S) in the crystal lattice. This interaction would significantly influence the molecular packing, potentially forming chains or more complex three-dimensional networks, which dictates the macroscopic properties of the crystal. researchgate.net

Application of Spectroscopic Techniques for Reaction Monitoring

Spectroscopic techniques are invaluable for real-time monitoring of chemical reactions, providing insights into reaction kinetics, mechanisms, and endpoint determination. The synthesis of this compound, for instance, could be monitored effectively using these methods.

One possible synthesis route is the oxidation of the corresponding sulfide, Hydroxymethyl-(4-chlorophenyl)-sulfide. This reaction could be tracked using:

IR Spectroscopy: By monitoring the appearance of the strong S=O stretching bands of the sulfone group around 1350 cm⁻¹ and 1150 cm⁻¹.

NMR Spectroscopy: By observing the disappearance of the reactant's signals and the emergence of the product's characteristic signals in the ¹H or ¹³C NMR spectrum. This can be particularly powerful in flow chemistry setups, allowing for rapid optimization of reaction conditions. beilstein-journals.org

By continuously analyzing the reaction mixture, chemists can ensure the reaction goes to completion, identify the formation of any byproducts, and determine the optimal time to quench the reaction, thereby improving yield and purity.

Computational and Theoretical Investigations of Hydroxymethyl 4 Chlorophenyl Sulfone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By approximating the many-body Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost.

A typical DFT study of Hydroxymethyl-(4-chlorophenyl)-sulfone would commence with geometry optimization. This process determines the lowest energy arrangement of the atoms, providing a stable three-dimensional structure. A common and effective combination of methods for such an organic molecule would be the B3LYP functional with a 6-311G(d,p) basis set. From this optimized geometry, a wealth of information about the molecule's electronic properties and reactivity can be derived.

Key parameters obtained from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, typically colored in shades of blue). For this compound, MEP analysis would likely show negative potential around the oxygen atoms of the sulfone and hydroxyl groups, indicating sites susceptible to electrophilic attack.

Atomic Charges: Methods like Mulliken population analysis distribute the total molecular charge among the individual atoms, providing insight into the polarity of bonds and the reactivity of specific atomic sites.

The findings from these calculations are typically presented in detailed tables.

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: The following table is illustrative of the data format, as specific values for this compound are not available in the reviewed literature.)

| Parameter | Calculated Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

Quantum Chemical Modeling of Molecular Interactions

Quantum chemical methods are essential for modeling the non-covalent interactions that govern how a molecule interacts with its environment, such as solvents or biological receptors. These interactions, while weaker than covalent bonds, are fundamental to the physical and biological properties of a compound.

For this compound, key interactions to model would include:

Hydrogen Bonding: The hydroxyl (-OH) group can act as a hydrogen bond donor, while the sulfone oxygens (O=S=O) can act as hydrogen bond acceptors. Quantum chemical calculations can determine the geometry and strength of these hydrogen bonds, both intramolecularly and intermolecularly (e.g., with water molecules or other solvent molecules).

π-Interactions: The 4-chlorophenyl ring can participate in various π-interactions, such as π-π stacking with other aromatic rings or cation-π interactions. These are crucial for understanding its behavior in condensed phases or within a protein binding site.

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with nucleophilic atoms.

Techniques like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are often employed to characterize and quantify these interactions. NBO analysis provides information about charge transfer and stabilizing orbital interactions, while QTAIM can identify and characterize bond critical points, which are indicative of specific interatomic interactions.

Table 2: Illustrative Analysis of Intermolecular Interactions (Note: The following table is illustrative of the data format, as specific values for this compound are not available in the reviewed literature.)

| Interaction Type | Donor Atom | Acceptor Atom | Interaction Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | O-H (hydroxyl) | O (sulfone) | Data not available |

| Hydrogen Bond | O-H (hydroxyl) | H₂O | Data not available |

Conformational Analysis and Tautomerism Studies

The biological activity and physical properties of a flexible molecule like this compound are dependent on its three-dimensional shape or conformation.

Conformational Analysis: This involves systematically exploring the potential energy surface of the molecule to identify stable conformers (local energy minima) and the energy barriers for rotation around single bonds. For this molecule, key rotational barriers would be around the C-S and C-O bonds. Computational methods can map these energy changes as a function of dihedral angles, identifying the most energetically favorable conformations.

Tautomerism Studies: Tautomerism involves the migration of a proton, resulting in structural isomers that are in equilibrium. For this compound, tautomerism is not a prominent feature of its primary structure. However, in related compounds, theoretical calculations are used to determine the relative energies of different tautomeric forms (e.g., keto-enol tautomerism). researchgate.net These calculations help to predict which tautomer is more stable under specific conditions (e.g., in different solvents). researchgate.net

Simulation of Spectroscopic Properties from First Principles

First-principles (ab initio) calculations can simulate various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures.

Vibrational Spectroscopy (IR and Raman): After geometry optimization, DFT calculations can compute the harmonic vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated spectrum can be compared with experimental FT-IR and Raman spectra to assign specific peaks to particular vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing this with experimental data is a powerful method for structure elucidation.

Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data (Note: The following table is illustrative of the data format, as specific values for this compound are not available in the reviewed literature.)

| Spectroscopic Data | Calculated Value | Experimental Value |

|---|---|---|

| ¹H NMR Shift (ppm) - OH | Data not available | Data not available |

| ¹³C NMR Shift (ppm) - C-S | Data not available | Data not available |

| IR Frequency (cm⁻¹) - S=O stretch | Data not available | Data not available |

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could investigate its synthesis, degradation, or metabolic pathways.

This involves:

Mapping Reaction Pathways: Calculations can identify the lowest energy path from reactants to products.

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. DFT methods can be used to locate the geometry of the TS and calculate its energy.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy barrier. This value is crucial for predicting the rate of a reaction.

By modeling potential reaction pathways, such as oxidation of the hydroxyl group or substitution on the aromatic ring, computational studies can provide a detailed, step-by-step understanding of the reaction mechanism that may be difficult to determine experimentally.

Reaction Chemistry and Mechanistic Exploration of Hydroxymethyl 4 Chlorophenyl Sulfone

Nucleophilic and Electrophilic Reactivity at the Sulfone Moiety

The sulfone group is a versatile functional group that can exhibit both electrophilic and nucleophilic characteristics depending on the reaction conditions. researchgate.net In Hydroxymethyl-(4-chlorophenyl)-sulfone, this duality is central to its reactivity profile.

Electrophilic Character: The sulfur atom in the sulfone group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms. This creates a significant partial positive charge on the sulfur atom, making it an electrophilic center susceptible to attack by strong nucleophiles. However, the C(aryl)-S bond is exceptionally stable, and reactions involving direct nucleophilic attack at the sulfur leading to C-S bond cleavage are challenging and typically require specialized conditions, such as transition-metal catalysis for desulfonylative cross-coupling reactions. nih.govrsc.org

Nucleophilic Character (via α-Carbanion): The most significant reactivity related to the sulfone group involves the carbon atom adjacent to it (the α-carbon). The sulfonyl group is strongly electron-withdrawing, which markedly increases the acidity of the protons on the α-carbon (the methylene (B1212753) protons of the hydroxymethyl group). In the presence of a suitable base, one of these protons can be abstracted to form a resonance-stabilized carbanion, also known as an α-sulfonyl carbanion.

This carbanion is a potent nucleophile and can react with a wide range of electrophiles, such as alkyl halides, aldehydes, and ketones, to form new carbon-carbon bonds. This reactivity is a cornerstone of sulfone chemistry in organic synthesis.

Table 1: Reactivity at the Sulfone Moiety

| Reactive Center | Nature | Triggering Reagent | Resulting Intermediate/Reaction |

|---|---|---|---|

| Sulfur Atom | Electrophilic | Strong Nucleophiles / Metal Catalysts | Nucleophilic Attack / Desulfonylation |

Transformations Involving the Hydroxymethyl Group

The primary alcohol functionality of the hydroxymethyl group (-CH₂OH) is a site for numerous classical organic transformations, most notably oxidation. The proximity of the electron-withdrawing sulfone group can influence the reactivity of this alcohol but does not prevent its typical reactions.

The oxidation of the hydroxymethyl group can be controlled to yield either the corresponding aldehyde or the carboxylic acid, depending on the choice of oxidant and reaction conditions.

Oxidation to Aldehyde: Reagents such as Pyridinium Chlorochromate (PCC) or a Collins oxidation (CrO₃·2Pyridine) in a non-aqueous solvent like dichloromethane (B109758) are effective for stopping the oxidation at the aldehyde stage, yielding (4-chlorophenylsulfonyl)formaldehyde. vanderbilt.edu

Oxidation to Carboxylic Acid: Stronger oxidizing agents, typically in aqueous media, will convert the primary alcohol directly to the carboxylic acid. researchgate.netlibretexts.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), or chromium trioxide in aqueous acid (Jones reagent). libretexts.org This reaction produces 4-chlorophenylsulfonylformic acid.

Beyond oxidation, the hydroxymethyl group can undergo other standard alcohol reactions:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions (e.g., acid catalysis) yields the corresponding esters.

Etherification: Conversion to an ether can be achieved, for example, through the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide.

Halogenation: The hydroxyl group can be substituted by a halogen using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to produce the corresponding halomethyl sulfone.

Table 2: Common Oxidizing Agents for the Hydroxymethyl Group

| Reagent | Product | Typical Conditions |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Aldehyde | CH₂Cl₂, Room Temp |

| Collins Reagent (CrO₃·2Py) | Aldehyde | CH₂Cl₂, Room Temp |

| Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | Acetone, 0°C to Room Temp |

Aromatic Substitution Reactions on the Chlorophenyl Ring

Electrophilic aromatic substitution (SₑAr) on the 4-chlorophenyl ring of the molecule is governed by the directing effects of the two existing substituents: the chloro group and the hydroxymethylsulfonyl group. wikipedia.org

-Cl group: The chlorine atom is a deactivating group due to its inductive electron withdrawal (-I effect). However, it is an ortho, para-director because its lone pairs can donate electron density through resonance (+M effect), which stabilizes the cationic Wheland intermediate when attack occurs at the ortho or para positions. wikipedia.org

-SO₂CH₂OH group: The sulfonyl group is one of the strongest deactivating and meta-directing groups. Its powerful inductive and resonance electron-withdrawing effects (-I, -M) pull electron density from the ring, making it less nucleophilic. youtube.com This effect strongly destabilizes the Wheland intermediates for ortho and para attack, making the meta position the least deactivated and therefore the preferred site of reaction. imperial.ac.uk

When these two groups are on the same ring, their directing effects are in conflict. The powerful meta-directing sulfonyl group typically dominates the weaker ortho, para-directing chloro group. Therefore, electrophilic substitution is expected to occur primarily at the position meta to the sulfonyl group and ortho to the chloro group (i.e., the C-3 position). A minor amount of substitution at the other ortho position to the chloro group (C-2 position) may also occur.

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Reagents | Expected Major Product |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 3-Nitro-4-chloro-1-(hydroxymethylsulfonyl)benzene |

| Halogenation | Br⁺ / Cl⁺ | Br₂/FeBr₃ or Cl₂/FeCl₃ | 3-Bromo(or Chloro)-4-chloro-1-(hydroxymethylsulfonyl)benzene |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 2-Chloro-5-(hydroxymethylsulfonyl)benzenesulfonic acid |

Heterocyclic Annulation and Cyclization Reactions with Hydroxymethyl-(4-chlorophenyl)-sulfonevanderbilt.edu

This compound can serve as a precursor for the synthesis of various heterocyclic systems, although this often requires multi-step transformations. The reactivity of both the hydroxymethyl group and the activated aromatic ring can be harnessed to build new ring structures.

One plausible strategy involves intramolecular cyclization. For instance, after electrophilic substitution on the aromatic ring (as described in 5.3) to introduce a suitable functional group, a subsequent cyclization step can be performed.

Example Pathway to a Benzothiazine Derivative:

Nitration: The parent compound is nitrated to introduce a nitro group at the C-3 position: 3-Nitro-4-chloro-1-(hydroxymethylsulfonyl)benzene.

Reduction: The nitro group is reduced to an amine (-NH₂) using a reducing agent like Sn/HCl or H₂/Pd-C, yielding 3-Amino-4-chloro-1-(hydroxymethylsulfonyl)benzene.

Cyclization: The hydroxyl group of the hydroxymethyl moiety can be converted into a better leaving group (e.g., a tosylate or a halide). The neighboring amino group can then act as an intramolecular nucleophile, displacing the leaving group to form a six-membered heterocyclic ring. This would result in the formation of a substituted dihydro-2H-1,2-benzothiazine-1,1-dioxide skeleton.

Alternatively, the α-sulfonyl carbanion (discussed in 5.1) can be used in annulation reactions. Reaction of the carbanion with a substrate containing two electrophilic sites could initiate a sequence leading to a new ring fused to the aromatic core. Such strategies are common in the synthesis of complex heterocyclic molecules containing sulfonyl groups. rsc.org

Mechanistic Insights from Kinetic and Thermodynamic Studies

While specific kinetic and thermodynamic data for this compound are not widely published, the mechanisms of its characteristic reactions are well-understood from studies of analogous compounds.

Mechanism of Electrophilic Aromatic Substitution: The regioselectivity of SₑAr reactions is explained by the stability of the cationic Wheland intermediate (σ-complex) formed upon attack by the electrophile. wikipedia.org

Attack meta to -SO₂R: When an electrophile attacks the position meta to the sulfonyl group, the positive charge in the resonance structures of the Wheland intermediate never resides on the carbon atom directly attached to the electron-withdrawing sulfonyl group.

Attack ortho/para to -SO₂R: In contrast, for ortho or para attack, one of the resonance structures places the positive charge directly adjacent to the sulfonyl group. This is a highly unfavorable (destabilized) arrangement due to the powerful electron-withdrawing nature of the sulfone. Kinetically, the transition state leading to the meta intermediate has a lower activation energy, making this pathway significantly faster and the meta product the dominant one. imperial.ac.uk

Mechanism of α-Carbanion Formation and Stability: The acidity of the α-protons is a direct thermodynamic consequence of the stability of the resulting conjugate base. The α-sulfonyl carbanion is stabilized by the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfone group through p-d orbital overlap. This charge delocalization distributes the negative charge over several atoms, significantly lowering the energy of the anion and thus making the corresponding proton more acidic.

Mechanism of Alcohol Oxidation by Cr(VI): The oxidation of the hydroxymethyl group by a Cr(VI) reagent like PCC or Jones reagent proceeds via the formation of a chromate (B82759) ester. The alcohol attacks the chromium atom, and after proton transfers, a C-O-Cr linkage is formed. The rate-determining step is typically the abstraction of the α-proton (from the hydroxymethyl carbon) by a base (e.g., water, pyridine), followed by the elimination of a Cr(IV) species and formation of the carbon-oxygen double bond of the aldehyde. In aqueous acidic conditions, the initially formed aldehyde is hydrated to a gem-diol, which can be further oxidized by the same mechanism to a carboxylic acid. libretexts.org

Applications in Organic Synthesis and Advanced Materials

Hydroxymethyl-(4-chlorophenyl)-sulfone as a Versatile Synthetic Intermediate

This compound serves as a multifaceted intermediate in organic synthesis. The sulfone group, a powerful electron-withdrawing entity, enhances the acidity of adjacent protons, although in this specific molecule, the primary reactivity centers are the hydroxyl group and the aromatic ring. The true versatility of this compound lies in the distinct reactivity of its functional groups, which can be manipulated selectively.

The hydroxyl group can undergo a variety of common transformations. It can be esterified or etherified to introduce new functional groups or protecting groups. More importantly, it can be converted into a good leaving group, such as a tosylate or a halide, thereby transforming the benzylic carbon into an electrophilic site ripe for nucleophilic substitution reactions. This two-step process allows for the introduction of a wide array of functionalities, including azides, cyanides, and various carbon nucleophiles.

The 4-chlorophenyl group also offers a handle for modification, primarily through cross-coupling reactions. The chlorine atom can be substituted using palladium-catalyzed reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This allows for the elaboration of the aromatic core, attaching diverse organic fragments to the sulfone-containing scaffold.

Table 1: Potential Synthetic Transformations of this compound

| Reagent(s) | Reaction Type | Product Type |

| Acyl Chloride, Pyridine | Esterification | Aryl Sulfonyl Ester |

| Alkyl Halide, NaH | Williamson Ether Synthesis | Aryl Sulfonyl Ether |

| PBr₃ or SOCl₂ | Halogenation | (Halomethyl)-(4-chlorophenyl)-sulfone |

| Arylboronic acid, Pd catalyst | Suzuki Coupling | Hydroxymethyl-(biphenyl)-sulfone derivative |

| Terminal alkyne, Pd/Cu catalyst | Sonogashira Coupling | Hydroxymethyl-(alkynylphenyl)-sulfone derivative |

Role in the Synthesis of Complex Organic Molecules

The functional group compatibility and predictable reactivity of this compound make it a valuable building block for constructing more intricate molecular architectures. Aryl sulfones are integral components in a range of biologically active compounds and complex natural products. researchgate.net The stability of the sulfone group under many reaction conditions allows it to be carried through multi-step syntheses.

In the synthesis of heterocyclic compounds, intermediates derived from hydroxymethyl aryl sulfones can be particularly useful. For instance, conversion of the hydroxymethyl group to a halomethyl group creates a potent electrophile. This electrophilic center can then react intramolecularly with a nucleophile positioned elsewhere on the molecule or an appended side chain to form a new ring system. This strategy is a known pathway for creating various sulfonyl-functionalized heterocycles. rsc.org

Furthermore, the aryl sulfone moiety itself can direct the regioselectivity of reactions on the aromatic ring or participate in rearrangements and eliminations, providing access to complex structures that might be challenging to synthesize through other routes.

Precursor in Polymer Chemistry and Material Science Contexts

Aromatic sulfone polymers, such as poly(ether sulfone) (PES), are a class of high-performance engineering thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. rsc.org These properties are directly attributed to the rigid and robust nature of the diaryl sulfone linkage in the polymer backbone. Typically, these polymers are synthesized via nucleophilic aromatic substitution polycondensation of a bisphenol with an activated dihalide, such as bis(4-chlorophenyl)sulfone.

This compound, possessing both a reactive hydroxyl group and a chlorophenyl sulfone moiety, presents itself as a potential monomer for creating novel polymer structures. It could theoretically be used in several ways:

Chain-Growth Polymerization: After modification of the hydroxyl group to a polymerizable unit (e.g., an acrylate), it could be incorporated into polymers via radical polymerization.

Step-Growth Polymerization: It could act as an "A-B" type monomer, where the hydroxyl group (A) of one molecule reacts with the activated chlorophenyl group (B) of another, although this self-polycondensation would require harsh conditions. More plausibly, it could be used as a modifier or co-monomer to introduce pendant sulfonyl groups or to control chain termination in traditional PES synthesis.

The incorporation of the sulfone group imparts desirable characteristics to materials, making them suitable for applications in aerospace, automotive, and medical devices.

Table 2: Properties of Aromatic Sulfone Polymers

| Polymer | Glass Transition Temp. (T₉) | Tensile Strength (MPa) | Key Features |

| Polysulfone (PSU) | 185 °C | ~70 | High strength, good hydrolytic stability |

| Poly(ether sulfone) (PES) | 225 °C | ~84 | Excellent thermal stability, chemical resistance |

| Polyphenylsulfone (PPSU) | 220 °C | ~76 | Superior impact resistance and chemical resistance |

Advanced Catalysis Research Involving Hydroxymethyl 4 Chlorophenyl Sulfone

Metal-Catalyzed Transformations for Synthesis and Derivatization

Metal catalysis offers a powerful toolkit for the synthesis and functionalization of hydroxymethyl-(4-chlorophenyl)-sulfone. The presence of the aryl chloride and the sulfone group allows for a range of cross-coupling reactions, while the hydroxymethyl group can be a site for various metal-mediated transformations.

Synthesis:

The synthesis of aryl sulfones can be achieved through various metal-catalyzed methods. A common approach involves the palladium-catalyzed coupling of aryl halides with sulfinate salts. For the synthesis of this compound, this could involve the reaction of 4-chlorobenzenesulfinate (B8685509) with a protected form of hydroxymethyl halide, or the coupling of a suitable aryl boronic acid with a sulfonyl chloride.

Derivatization:

The derivatization of this compound can be achieved through reactions targeting the aryl chloride, the C-S bond of the sulfone, or the hydroxymethyl group.

Cross-Coupling Reactions: The 4-chlorophenyl group can participate in various palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions enable the introduction of a wide range of substituents at the para-position of the phenyl ring, leading to a diverse library of derivatives. The reactivity of the C-Cl bond can be tuned by the choice of catalyst and ligands.

C-S Bond Activation: Recent advances have demonstrated that the C-S bond in aryl sulfones can be activated by transition metal catalysts, particularly nickel and palladium complexes. This allows the sulfone group to act as a leaving group in cross-coupling reactions, providing a complementary strategy for functionalization.

Reactions of the Hydroxymethyl Group: The hydroxymethyl group can undergo a variety of metal-catalyzed reactions. For instance, iridium-catalyzed deoxygenative alkylation can convert the alcohol to an alkyl group using a sulfone as the alkylating agent. rsc.org Ruthenium catalysts can be employed for the α-methylation of the carbon adjacent to the sulfone using methanol (B129727) as a C1 source. researchgate.net

Below is a table summarizing potential metal-catalyzed transformations for the derivatization of this compound.

| Reaction Type | Functional Group Targeted | Catalyst System (Example) | Potential Product |

| Suzuki-Miyaura Coupling | Aryl Chloride | Pd(OAc)2 / SPhos | Aryl-substituted (hydroxymethyl)phenyl sulfone |

| Heck Reaction | Aryl Chloride | Pd(OAc)2 / P(o-tol)3 | Alkenyl-substituted (hydroxymethyl)phenyl sulfone |

| Sonogashira Coupling | Aryl Chloride | PdCl2(PPh3)2 / CuI | Alkynyl-substituted (hydroxymethyl)phenyl sulfone |

| Desulfonylative Coupling | Sulfone Group (C-S bond) | NiCl2(dppp) | Biaryl compound (loss of SO2) |

| Deoxygenative Alkylation | Hydroxymethyl Group | (PCN)IrHCl complex | Alkyl-(4-chlorophenyl)-sulfone |

| α-Methylation | C-H adjacent to Sulfone | Ru(II) complex | (1-(4-chlorophenyl)sulfonyl)ethanol |

Organocatalysis in Reactions Involving the Hydroxymethyl or Sulfone Group

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative for various chemical transformations. For this compound, organocatalysts can be employed to mediate reactions at both the hydroxymethyl and sulfone functionalities.

Reactions of the Hydroxymethyl Group:

The hydroxymethyl group can be activated by various organocatalysts. For example, chiral amines can catalyze the enantioselective acylation or silylation of the alcohol. Hydrogen-bond donating catalysts, such as thioureas and squaramides, can activate the hydroxyl group for nucleophilic substitution reactions. organic-chemistry.org The enantioselective α-hydroxymethylation of aldehydes using diarylprolinol ether organocatalysts is a well-established method, highlighting the potential for organocatalytic manipulation of the hydroxymethyl moiety. acs.orgnih.govbohrium.com

Reactions of the Sulfone Group:

The sulfone group is a versatile functional group in organocatalytic reactions. rsc.org Vinyl sulfones are excellent Michael acceptors in asymmetric conjugate additions catalyzed by chiral amines or thioureas. While this compound itself is not a vinyl sulfone, it could be derivatized to introduce a vinyl group. Furthermore, the sulfone can act as an activating group for adjacent protons, enabling organocatalytic α-functionalization reactions. Recent research has also demonstrated the organocatalytic asymmetric deoxygenation of sulfones to generate chiral sulfinyl compounds. organic-chemistry.orgethz.ch

The following table outlines potential organocatalytic reactions involving the functional groups of this compound.

| Reaction Type | Functional Group Targeted | Organocatalyst (Example) | Potential Product |

| Asymmetric Acylation | Hydroxymethyl Group | Chiral 4-dimethylaminopyridine (B28879) (DMAP) derivative | Chiral ester |

| Asymmetric Etherification | Hydroxymethyl Group | Chiral phosphoric acid | Chiral ether |

| α-Functionalization | C-H adjacent to Sulfone | Chiral phase-transfer catalyst | α-Alkylated or α-fluorinated sulfone |

| Asymmetric Deoxygenation | Sulfone Group | Bisquinine-derived squaramide | Chiral sulfoxide (B87167) |

Heterogeneous and Homogeneous Catalysis Applications

Both heterogeneous and homogeneous catalysis play crucial roles in the synthesis and transformation of organic molecules, each with distinct advantages and disadvantages. chembam.comyoutube.comlibretexts.orgrsc.org

Homogeneous Catalysis:

Many of the metal-catalyzed transformations discussed in section 7.1 are examples of homogeneous catalysis, where the catalyst is in the same phase as the reactants. rsc.org This typically leads to high activity and selectivity due to the well-defined nature of the catalytic species. chembam.com For instance, palladium-catalyzed cross-coupling reactions for derivatizing the 4-chlorophenyl ring are commonly performed in the liquid phase with soluble catalyst complexes. nih.gov The key challenge in homogeneous catalysis is often the separation of the catalyst from the product mixture. youtube.comacs.org

Heterogeneous Catalysis:

Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation and recycling. youtube.comrsc.org For reactions involving this compound, solid acid or base catalysts could be employed for transformations of the hydroxymethyl group, such as dehydration to form a styrene (B11656) derivative or etherification. organic-chemistry.org Metal nanoparticles supported on solid materials like carbon or metal oxides can also be used for various hydrogenation or oxidation reactions. The synthesis of sulfones via the oxidation of sulfides can be achieved using heterogeneous catalysts like tantalum carbide or niobium carbide with hydrogen peroxide. escholarship.org

The table below provides a comparison of homogeneous and heterogeneous catalysis for potential reactions involving this compound.

| Catalysis Type | Advantages | Disadvantages | Potential Application Example |

| Homogeneous | High activity and selectivity, mild reaction conditions, good mechanistic understanding. chembam.comnih.gov | Difficult catalyst separation and recycling. youtube.comacs.org | Palladium-catalyzed Suzuki-Miyaura coupling of the aryl chloride. |

| Heterogeneous | Easy catalyst separation and recycling, high thermal stability. youtube.comrsc.org | Lower activity and selectivity, potential for mass transfer limitations. youtube.com | Solid acid-catalyzed etherification of the hydroxymethyl group. |

Computational Catalysis Studies for Reaction Pathway Optimization

Computational chemistry has become an indispensable tool in catalysis research, providing detailed insights into reaction mechanisms and helping to optimize reaction conditions. For a molecule like this compound, computational studies can be applied to understand and predict its reactivity in various catalytic cycles.

Mechanistic Elucidation:

Density Functional Theory (DFT) calculations can be used to model the potential energy surfaces of catalytic reactions. This allows for the identification of transition states and intermediates, providing a step-by-step understanding of the reaction mechanism. For example, computational studies have been instrumental in elucidating the mechanism of palladium-catalyzed cross-coupling reactions of aryl sulfones, including the oxidative addition, transmetalation, and reductive elimination steps.

Catalyst Design and Screening:

Computational methods can be used to screen potential catalysts and ligands for a specific transformation. By calculating key parameters such as activation energies and reaction enthalpies, researchers can predict the efficiency of different catalyst systems before undertaking experimental work. This can significantly accelerate the discovery of new and improved catalysts for the synthesis and derivatization of this compound.

Predicting Regio- and Stereoselectivity:

In cases where multiple reaction pathways are possible, computational studies can help predict the regioselectivity and stereoselectivity of a reaction. For asymmetric reactions, calculations can be used to understand the origin of enantioselectivity by modeling the interactions between the substrate, catalyst, and reagents in the transition state.

Recent computational studies on related organosulfur compounds have provided valuable insights into C-S bond activation and functionalization, which can be extrapolated to understand the reactivity of this compound.

Biological and Medicinal Chemistry Research Perspectives on Hydroxymethyl 4 Chlorophenyl Sulfone Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These methodologies are crucial for the rational design of more potent and selective analogues of hydroxymethyl-(4-chlorophenyl)-sulfone.

These methodologies allow researchers to systematically explore the chemical space around the this compound scaffold. By identifying key structural features and physicochemical properties that govern biological activity, SAR and QSAR studies guide the synthesis of new analogues with improved therapeutic potential.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the interactions between this compound analogues and their biological targets at a molecular level.

Docking studies can elucidate the binding mode of sulfone-containing ligands within the active site of a protein. For example, in the development of antidiabetic agents, molecular docking simulations of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives revealed that these compounds engaged in hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues of α-glucosidase. nih.gov These computational insights corroborated the structure-activity relationship studies of the synthesized compounds. nih.gov Similarly, in the design of anticonvulsant agents, molecular docking of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) methanone (B1245722) derivatives against human mitochondrial branched-chain aminotransferase helped in understanding their binding mechanism and identifying potent candidates. researchgate.netijper.org

Ligand-protein interaction studies, often guided by docking, provide a detailed picture of the key interactions that contribute to binding affinity and selectivity. The sulfone group itself can participate in important interactions. The oxygen atoms of the sulfone can act as hydrogen bond acceptors, a crucial interaction for many biological targets. nih.govacs.org Furthermore, the sulfur atom, being highly polarizable, can engage in strong van der Waals interactions. nih.gov Studies on the FK506-binding protein 12 (FKBP12), a model system for ligand-protein interactions, have shown that the sulfonamide oxygens are a key binding motif, mimicking the α-keto amide of the natural ligand FK506 and engaging in conserved CH···O=S interactions with the protein. nih.govacs.org

Rational Design of Sulfone-Based Biological Probes

The rational design of chemical probes is a powerful approach in chemical biology to investigate the function and localization of biological targets. Sulfone-containing molecules can be engineered to serve as effective biological probes due to their unique chemical properties and biological activities.

The design of such probes often involves incorporating a reporter group, such as a fluorophore, into the sulfone-based scaffold. The fluorescence properties of these probes can be modulated by their interaction with the target biomolecule, allowing for real-time visualization of biological processes. nih.govrsc.org The rational design process considers factors that affect the probe's excitation and emission spectra, quantum efficiency, and Stokes shift to create probes suitable for specific biological applications. nih.govrsc.org

For instance, the discerning reactivity of sulfur(VI)-fluoride exchange (SuFEx) chemistry has enabled the development of chemical probes that can specifically label protein binding sites. rsc.org Emerging information from protein-probe structures is advancing the understanding of the protein microenvironment, which will influence the future rational design of SuFEx probes for applications in chemical biology and drug discovery. rsc.org

Furthermore, the principles of rational design can be applied to create probes that are highly selective for a particular biological target. This involves tailoring the structure of the sulfone-containing molecule to maximize its affinity for the target of interest while minimizing off-target interactions. This approach has been used to develop fluorescent probes for detecting specific reactive sulfur species, such as thionitrous acid (HSNO), which plays a role in cellular redox regulation. researchgate.netnih.gov

Exploration of Sulfone Motifs in Existing Pharmaceutical Structures

The sulfone motif is a privileged structure in medicinal chemistry, appearing in a diverse range of FDA-approved drugs. nih.govresearchgate.netarizona.edu Analyzing the role of the sulfone group in these established pharmaceuticals provides valuable insights for the design of new therapeutic agents based on the this compound scaffold.

The sulfone group is present in drugs with a wide variety of therapeutic applications, including anti-inflammatory, antibacterial, anticancer, and antiviral agents. researchgate.netnamiki-s.co.jp For example, the anti-inflammatory drug Celecoxib contains a sulfonamide group, a close relative of the sulfone. The vinyl sulfone motif is found in drug candidates like Rigosertib and Recilisib. researchgate.net Over 150 FDA-approved drugs contain a sulfur(VI) motif, most commonly a sulfonyl or sulfonamide group. nih.gov

The incorporation of a sulfone group can significantly impact a drug's pharmacokinetic and pharmacodynamic properties. It can enhance solubility, improve metabolic stability, and provide a rigid scaffold for the optimal orientation of other functional groups. namiki-s.co.jp The strong electron-withdrawing nature of the sulfone group can also influence the electronic properties of the molecule, which can be critical for its interaction with the biological target. namiki-s.co.jp

By studying the structures of successful sulfone-containing drugs, medicinal chemists can identify common structural features and design principles that contribute to their therapeutic efficacy. This knowledge can then be applied to the design of novel this compound analogues with improved drug-like properties.

Future Research Directions for Hydroxymethyl 4 Chlorophenyl Sulfone

Exploration of Undiscovered Reactivity and Synthetic Utility

While the sulfone group is known for its stability, its role as a versatile synthetic "chemical chameleon" is well-documented, capable of modulating reactivity from electrophilic to nucleophilic or even radical character depending on the conditions. nih.gov Future research should systematically explore the untapped synthetic potential of Hydroxymethyl-(4-chlorophenyl)-sulfone.

Key areas for investigation include:

Functionalization of the Hydroxymethyl Group: This primary alcohol moiety is a prime site for transformations. Research into its esterification, etherification, oxidation to an aldehyde or carboxylic acid, and conversion to halides would generate a library of new derivatives with altered properties and potential applications.

Desulfonylative Cross-Coupling Reactions: The sulfone group, traditionally considered inert, can act as a leaving group in various cross-coupling reactions. nih.gov Investigating palladium-catalyzed Suzuki-Miyaura coupling or nickel-catalyzed reactions to replace the sulfonyl moiety could enable the synthesis of complex biaryl compounds. nih.govchemrxiv.org Mechanistic studies, including DFT calculations, could elucidate the turnover-limiting step, which is often the oxidative addition into the C–S bond. chemrxiv.org

Reactions at the Aryl Ring: The electron-withdrawing nature of the sulfone group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at positions ortho and para to the sulfone. researchgate.net Exploring reactions with various nucleophiles could lead to novel polysubstituted aromatic compounds.

| Potential Reaction Type | Reagents/Conditions to Explore | Expected Outcome |

| Oxidation of Hydroxymethyl Group | PCC, Swern, Dess-Martin periodinane | (4-chlorophenylsulfonyl)benzaldehyde |

| Esterification | Acyl chlorides, Carboxylic acids (Fischer) | Ester derivatives with varied properties |

| Desulfonylative Coupling | Arylboronic acids, Pd/Ni catalysts | Biaryl compounds via C-S bond cleavage nih.govchemrxiv.org |

| Nucleophilic Aromatic Substitution | Amines, Alkoxides, Hydrazine | 2-Nitroaniline and phenylhydrazone derivatives (after nitration) researchgate.net |

| Radical Reactions | Radical initiators, Alkenes/Alkynes | Novel C-C bond formation via sulfonyl radicals thieme-connect.de |

Advanced Spectroscopic and In Situ Characterization Techniques

A thorough understanding of the structure, properties, and reaction dynamics of this compound and its derivatives requires the application of sophisticated analytical techniques beyond routine characterization.

Future research should employ:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be crucial for the unambiguous structural elucidation of new, more complex derivatives.

X-ray Crystallography: Determining the single-crystal X-ray structure provides definitive proof of molecular structure and conformation, offering insights into intermolecular interactions like hydrogen bonding.

In Situ Reaction Monitoring: Techniques such as in situ IR or Raman spectroscopy can provide real-time data on reaction kinetics and the formation of transient intermediates. acs.org This is particularly valuable for understanding complex mechanistic pathways, such as those in electrochemical or photocatalytic reactions.

| Technique | Information Gained | Future Research Application |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths/angles, packing. | Elucidating the structure of novel derivatives and intermediates. |

| 2D NMR (COSY, HSQC, etc.) | Unambiguous proton-carbon connectivity. | Characterizing complex products from multi-step syntheses. |

| In Situ IR/Raman Spectroscopy | Real-time monitoring of functional group changes. | Studying reaction kinetics and identifying transient species in novel reactions. acs.org |

| High-Resolution Mass Spectrometry | Exact mass for precise molecular formula determination. | Confirming the identity of trace products and intermediates. |

Predictive Computational Modeling and Machine Learning Applications

Computational chemistry and machine learning are poised to accelerate the discovery and optimization of sulfone-based compounds. These in silico tools can predict properties and guide experimental work, saving significant time and resources.

Future directions include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the molecular structure, vibrational spectra, and electronic properties of this compound. researchgate.net Such studies can predict reaction mechanisms, transition state energies, and the feasibility of proposed synthetic routes, including the oxidative addition step in cross-coupling reactions. nih.govresearchgate.net Furthermore, computational methods can predict the oxidation potentials of functionalized sulfones, which is crucial for applications in materials science. researchgate.netacs.org

Machine Learning (ML) Models: By training algorithms on large datasets of known sulfone compounds, ML models can predict various properties. mdpi.com This includes predicting biological activity (e.g., antimicrobial, anticancer), physicochemical properties (e.g., solubility), or material characteristics. ulster.ac.uknih.gov Deep learning models, in particular, can be used for preliminary in-silico screening of newly designed derivatives. ulster.ac.uk

| Computational Method | Research Goal | Potential Impact |

| Density Functional Theory (DFT) | Predict reaction pathways and transition states. researchgate.net | Guide the design of more efficient synthetic routes. |

| DFT | Calculate spectroscopic data (IR, Raman, NMR). researchgate.net | Aid in the interpretation of experimental spectra. |

| Machine Learning (Regression) | Predict physicochemical properties (solubility, LogP). ulster.ac.uk | Prioritize synthesis of compounds with desirable drug-like properties. |

| Machine Learning (Classification) | Predict biological activity (e.g., enzyme inhibition). nih.gov | Accelerate hit identification in drug discovery programs. |

Sustainable and Green Chemistry Approaches for Synthesis

Traditional methods for synthesizing sulfones often involve harsh conditions, stoichiometric oxidants, and the generation of hazardous waste. nih.gov Adopting green chemistry principles for the synthesis of this compound is a critical future research direction. unibo.it

Promising sustainable approaches to investigate include:

Electrochemical Synthesis: Electrochemistry offers a green and efficient method for forming C-S bonds and for the oxidation of sulfides to sulfones. researchgate.netacs.org These methods are often performed at ambient temperature without the need for chemical oxidants, using electrons as a clean reagent. thieme-connect.de

Photocatalysis: Visible-light-induced reactions represent a mild and sustainable approach for sulfone synthesis, such as the decarboxylative sulfonylation of cinnamic acids. acs.org

Use of Greener Oxidants and Solvents: Research should focus on replacing traditional oxidants like m-CPBA with greener alternatives such as hydrogen peroxide or urea-hydrogen peroxide. organic-chemistry.org Exploring reactions in aqueous media or with biodegradable solvents can further enhance the sustainability of the process. researchgate.netnih.gov

C-H Functionalization: Direct C-H sulfonylation is a powerful, atom-economical alternative to classical methods that often require pre-functionalized starting materials. researchgate.netrsc.org

| Synthesis Method | Traditional Approach | Green Alternative | Key Advantages |

| Oxidation | m-CPBA, KMnO4 | H₂O₂ with reusable catalyst; Electrochemical oxidation acs.orgorganic-chemistry.org | Avoids stoichiometric hazardous waste; uses water as oxygen source. |

| C-S Bond Formation | Friedel-Crafts with Lewis acids | Electrochemical C-H sulfonylation thieme-connect.de | Avoids harsh acids and metal catalysts; high atom economy. |

| Solvent | Chlorinated solvents (e.g., DCM) | Water, Ethanol, Glycerol researchgate.netnih.gov | Reduced toxicity and environmental impact. |

| Energy Source | High-temperature reflux | Visible-light photocatalysis, Electrosynthesis acs.orgresearchgate.net | Mild reaction conditions, reduced energy consumption. |

Emerging Applications in Chemical Biology and Materials Science

The structural motifs within this compound suggest significant potential in both chemical biology and materials science. Sulfone-containing compounds are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.airesearchgate.net

Chemical Biology:

Drug Discovery Scaffold: The molecule can serve as a starting point for the synthesis of novel bioactive compounds. Its derivatives could be screened for various therapeutic targets. The sulfone group is a key pharmacophore in numerous approved drugs. researchgate.netnih.gov

Antimicrobial Agents: Given the known antimicrobial efficacy of sulfones, novel derivatives could be synthesized and tested against resistant bacterial strains. acs.org

Materials Science:

Polymer Chemistry: Aryl sulfones are key components in high-performance polymers like poly(arylene ether sulfone) (PAES), prized for their thermal stability and mechanical strength. routledge.comrsc.org The hydroxymethyl group on this monomer could be used for post-polymerization modification or to create cross-linked networks, potentially leading to materials with enhanced properties for applications like fuel cell membranes or engineering plastics. acs.orgresearchgate.net

Functional Materials: The incorporation of this sulfone into larger molecular structures could lead to new materials for coatings, adhesives, or optoelectronics, such as blue-light-emitting non-conjugated polymers. routledge.comrsc.org

| Field | Potential Application | Research Objective |

| Chemical Biology | Novel Anticancer Agents | Synthesize and screen derivatives for cytotoxicity against cancer cell lines. ontosight.ai |

| Chemical Biology | Antimicrobial Compounds | Investigate activity against drug-resistant bacteria and fungi. acs.org |

| Materials Science | High-Performance Polymers | Use as a monomer to synthesize novel poly(aryl ether sulfone)s with tunable properties. rsc.orgdigitellinc.com |

| Materials Science | Functional Coatings | Explore derivatives for creating chemically resistant and thermally stable surface coatings. routledge.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Hydroxymethyl-(4-chlorophenyl)-sulfone, and how can purity be validated?

- Methodology : Synthesis can involve nucleophilic substitution or oxidation of thioether precursors. For example, sulfones are often synthesized via oxidative bromination of thioacetic acid derivatives using NaOBr (57% yield, 80-hour reaction time) . Alternative routes include coupling hydroxymethyl groups to 4-chlorophenyl sulfides using K₂CO₃ as a base catalyst, followed by purification via recrystallization or column chromatography . Purity validation requires HPLC (≥95% purity threshold) coupled with NMR to confirm structural integrity (e.g., aromatic proton signals at 7.8–8.1 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Resolve aromatic protons (7.8–8.1 ppm for sulfone groups) and hydroxymethyl protons (~4.5–5.0 ppm) .

- FT-IR : Confirm sulfone (S=O) stretching vibrations at 1300–1350 cm⁻¹ and 1140–1170 cm⁻¹ .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₇ClO₃S) and isotopic Cl patterns .

Advanced Research Questions

Q. How does the hydroxymethyl group influence the compound’s reactivity compared to other 4-chlorophenyl sulfones?

- Methodology : Comparative kinetic studies under controlled conditions (pH, temperature) are essential. For instance, base-catalyzed degradation experiments (pH 9.3, 37°C) show that substituents like hydroxymethyl accelerate hydrolysis rates due to increased electron-withdrawing effects. Monitor degradation via ¹H NMR by tracking aromatic signal decay (e.g., 7.8 ppm doublet loss over 3 hours) . Contrast with bis(4-chlorophenyl) sulfone (BCPS), which exhibits slower degradation in soil (half-life >6 months) .

Q. What environmental monitoring strategies detect this compound in aquatic systems?

- Methodology : Use GC-MS or LC-MS/MS with isotope dilution for trace analysis. For example, BCPS and its metabolites are quantified in Baltic Sea wildlife using chiral columns to resolve enantiomers (e.g., α = 1.12 for MeSO₂-PCBs) . Solid-phase extraction (SPE) with C18 cartridges improves recovery rates (>85%) from water samples .

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

- Methodology : Design multi-parametric stability studies. For example, contradictory results between lab and environmental data may arise from matrix effects (e.g., organic matter in soil slows degradation). Conduct parallel experiments in buffered solutions (pH 4–10) and natural water samples spiked with humic acids. Use kinetic modeling (pseudo-first-order rates) to reconcile discrepancies .

Q. What role does this compound play in polymer synthesis, and how does it affect material properties?

- Methodology : Incorporate the compound as a monomer in polyelectrolyte membranes. For example, sulfonated polysulfones synthesized via nucleophilic aromatic substitution (K₂CO₃, NMP solvent) show enhanced chlorine resistance and ion-exchange capacity (IEC >1.5 meq/g) . Evaluate thermal stability via TGA (decomposition onset >300°C) and mechanical properties using DMA (storage modulus >1 GPa) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.